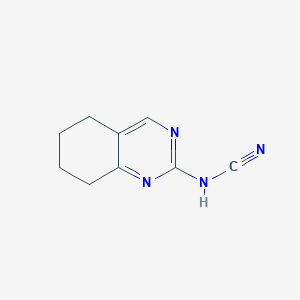
5,6,7,8-Tetrahydroquinazolin-2-ylcyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydroquinazolin-2-ylcyanamide is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline and its derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroquinazolin-2-ylcyanamide typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . The process involves the formation of a quinazoline ring, which is a key structural motif in the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of protecting groups at the C2-tert-butyl moiety of the quinazoline ring can facilitate further functionalization and industrial applications .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinazolin-2-ylcyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of tetrahydroquinazoline derivatives.
Substitution: Substitution reactions, particularly at the quinazoline ring, can introduce various substituents, enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring high yield and selectivity .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities. These derivatives are of significant interest in medicinal chemistry and drug development .
Scientific Research Applications
5,6,7,8-Tetrahydroquinazolin-2-ylcyanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: The compound’s derivatives have been studied for their antidiabetic and antitumor activities.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroquinazolin-2-ylcyanamide involves its interaction with specific molecular targets and pathways. Molecular docking studies have shown that the compound has a high binding affinity toward enzymes such as dihydrofolate reductase, pantothenate kinase, and FAD-containing oxidoreductase . These interactions can inhibit the activity of these enzymes, leading to potential therapeutic effects against diseases like tuberculosis and diabetes .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinazolin-2-(thio)-ones: These compounds share a similar quinazoline core and have been studied for their antioxidant properties.
4-Aryl-5,6,7,8-tetrahydroquinazolin-2-amine derivatives: These derivatives have shown antitumor activity and are structurally related to 5,6,7,8-Tetrahydroquinazolin-2-ylcyanamide.
Uniqueness
This compound is unique due to its specific structural features and the presence of a cyanamide group.
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinazolin-2-ylcyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-6-12-9-11-5-7-3-1-2-4-8(7)13-9/h5H,1-4H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWNEZRQOGBDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=NC=C2C1)NC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













